N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide
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Overview
Description
N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide is a synthetic organic compound characterized by the presence of a dichloropyridine moiety attached to a phenyl ring, which is further connected to a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as sodium carbonate, and a solvent like dimethylformamide (DMF) or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Mechanism of Action
The mechanism of action of N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The dichloropyridine moiety can bind to enzyme active sites or receptor binding pockets, inhibiting their activity or modulating their function. The furan carboxamide group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3,5-dichloropyridin-2-yl)propanamide: This compound shares the dichloropyridine moiety but differs in the attached functional groups.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features and are used in anti-tubercular research.
Uniqueness
N-(2-(3,5-Dichloropyridin-2-yl)phenyl)-2-methylfuran-3-carboxamide is unique due to the combination of the dichloropyridine and furan carboxamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
824952-75-2 |
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Molecular Formula |
C17H12Cl2N2O2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-12(6-7-23-10)17(22)21-15-5-3-2-4-13(15)16-14(19)8-11(18)9-20-16/h2-9H,1H3,(H,21,22) |
InChI Key |
XROSCMFEGOJLHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C3=C(C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
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